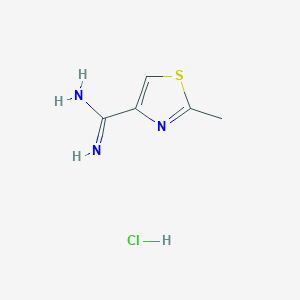
Amarillo de Solvente 43
Descripción general
Descripción
2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione, also known as 2-butyl-6-butylamino-1H-benz(de)isoquinoline-1,3(2H)-dione, is a chemical compound with a variety of applications in scientific research. This molecule has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In
Aplicaciones Científicas De Investigación
Sondeo Fluorescente
Este compuesto se utiliza como sustrato fluorescente en ensayos bioquímicos. Sus propiedades fluorescentes lo hacen adecuado para desarrollar sondas que pueden detectar y medir sustancias biológicas . Estas sondas son valiosas en campos de investigación como la biología celular y la bioquímica, donde pueden ayudar a visualizar o cuantificar proteínas o enzimas específicas.
Investigación Antiviral
Los análogos estructurales del Amarillo de Solvente 43 han mostrado potencial en aplicaciones antivirales. Estudios sobre derivados bromados sugieren que estos compuestos podrían desarrollarse como agentes antivirales. Esta aplicación es particularmente relevante en la búsqueda continua de nuevos tratamientos contra infecciones virales.
Agentes Antitumorales
Las isoquinolina-1,3-dionas, que incluyen derivados del this compound, se han identificado como posibles agentes antitumorales. Exhiben una potente e inhibición selectiva de la cinasa dependiente de ciclina 4, que es un objetivo para la terapia del cáncer.
Propiedades Ópticas No Lineales
Los derivados del this compound revelan propiedades ópticas no lineales significativas. Esto los convierte en candidatos para aplicaciones ópticas, como en el desarrollo de nuevos tipos de láseres o interruptores ópticos.
Colorantes Fluorescentes para la Ciencia de los Materiales
El this compound se utiliza como colorante para plásticos, polímeros, fibras, cauchos y otros materiales . Su capacidad para impartir una coloración vívida es valiosa en la fabricación de una amplia gama de productos de color.
Detección e Imagenología
Ciertos derivados del this compound se han desarrollado como sondas fluorescentes para iones metálicos. Esto indica su posible uso en detección bioquímica e imagenología, lo cual es crucial para aplicaciones de diagnóstico e investigación en biología molecular.
Aplicaciones Farmacéuticas
Los compuestos relacionados con el this compound han mostrado actividad antiinflamatoria y analgésica en modelos de roedores. Esto sugiere posibles aplicaciones farmacéuticas para el compuesto en el desarrollo de nuevos medicamentos.
Mecanismo De Acción
Target of Action
The primary targets of Solvent Yellow 43 are materials such as plastics, polymers, fibers, rubber, wax, oil, lubricant, fuel, gasoline, candle, paint, and printing ink . It is used as a dye in these materials, providing them with a vibrant yellow color .
Mode of Action
Solvent Yellow 43 interacts with its targets by adhering to their surfaces and imparting its color. The chemical structure of Solvent Yellow 43 consists of an aromatic ring linked by an ester bond to two long hydrocarbon chains . This compound absorbs light at wavelengths of around 590 nanometers and emits light at wavelengths of around 620 nanometers when excited with ultraviolet light or laser ablation .
Biochemical Pathways
It is known that the compound’s fluorescent properties can be used in various applications, such as a fluorescent probe
Result of Action
The primary result of Solvent Yellow 43’s action is the imparting of a vibrant yellow color to the materials it interacts with . This is due to the compound’s ability to absorb and emit light at specific wavelengths .
Propiedades
IUPAC Name |
2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-5-12-21-17-11-10-16-18-14(17)8-7-9-15(18)19(23)22(20(16)24)13-6-4-2/h7-11,21H,3-6,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWHZJXKTHGHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051830 | |
| Record name | Solvent Yellow 43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19125-99-6 | |
| Record name | Solvent Yellow 43 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19125-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylamino-N-butyl-1,8-naphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019125996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butyl-6-(butylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Solvent Yellow 43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)







![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)



